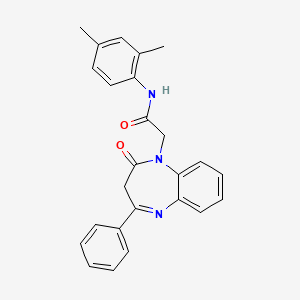
(2,3-dimethyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE is a complex organic compound that has garnered significant interest in various scientific fields. This compound features an indole core, which is a common structural motif in many biologically active molecules. The presence of the phenylpiperazine moiety further enhances its potential for pharmacological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the 2,3-dimethyl groups through alkylation reactions. The phenylpiperazine moiety can be attached via a nucleophilic substitution reaction, where the piperazine ring acts as a nucleophile attacking a suitable electrophilic carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
化学反応の分析
Types of Reactions
2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phenylpiperazine moiety or the indole core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the indole ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted indoles or piperazines.
科学的研究の応用
2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving receptor binding and signal transduction pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. The indole core can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,3-DIMETHYL-1H-INDOLE: Lacks the phenylpiperazine moiety, making it less pharmacologically active.
5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE: Lacks the 2,3-dimethyl groups, which may affect its chemical reactivity and biological activity.
2,3-DIMETHYL-5-(4-METHYLPIPERAZINE-1-CARBONYL)-1H-INDOLE: Similar structure but with a methyl group instead of a phenyl group on the piperazine moiety, potentially altering its pharmacological profile.
Uniqueness
The unique combination of the indole core, 2,3-dimethyl groups, and the phenylpiperazine moiety makes 2,3-DIMETHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE a versatile compound with significant potential in various fields of research and industry.
特性
分子式 |
C21H23N3O |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
(2,3-dimethyl-1H-indol-5-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H23N3O/c1-15-16(2)22-20-9-8-17(14-19(15)20)21(25)24-12-10-23(11-13-24)18-6-4-3-5-7-18/h3-9,14,22H,10-13H2,1-2H3 |
InChIキー |
YJQIQWONLWDJEM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B14973435.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B14973437.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B14973453.png)
![4-({3-Methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973454.png)
![4-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973455.png)
![methyl 4-fluoro-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B14973463.png)
![1-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B14973470.png)

![4-({2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973504.png)
![N-(2-Bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B14973518.png)
![N-{3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B14973523.png)
![2-[(2,4-dimethylbenzyl)sulfanyl]-7-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14973530.png)
